3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

Store-operated calcium entry metabolic stability bioisosterism

3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole (CAS 956503-66-5) is a heterocyclic hybrid molecule that fuses a 1,2,4-oxadiazole core with a 3,5-dimethylpyrazole moiety via an ethyl linker, bearing a 4-chlorophenyl substituent at the oxadiazole 3‑position. Its molecular formula is C₁₅H₁₅ClN₄O (MW 302.76 g/mol), and its structure has been confirmed by ¹H NMR spectroscopy (300 MHz, DMSO‑d₆).

Molecular Formula C15H15ClN4O
Molecular Weight 302.76 g/mol
CAS No. 956503-66-5
Cat. No. B6478890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole
CAS956503-66-5
Molecular FormulaC15H15ClN4O
Molecular Weight302.76 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C15H15ClN4O/c1-10-9-11(2)20(18-10)8-7-14-17-15(19-21-14)12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3
InChIKeyPXEVUKSBYKLQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole (CAS 956503-66-5): Structural Identity and Screening Provenance


3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole (CAS 956503-66-5) is a heterocyclic hybrid molecule that fuses a 1,2,4-oxadiazole core with a 3,5-dimethylpyrazole moiety via an ethyl linker, bearing a 4-chlorophenyl substituent at the oxadiazole 3‑position [1]. Its molecular formula is C₁₅H₁₅ClN₄O (MW 302.76 g/mol), and its structure has been confirmed by ¹H NMR spectroscopy (300 MHz, DMSO‑d₆) [2]. The compound belongs to the class of 3‑aryl‑5‑pyrazolyl‑1,2,4‑oxadiazoles, a scaffold explored in multiple therapeutic contexts including HIF‑1 inhibition [3], S1P₁ receptor agonism [4], store‑operated calcium entry (SOCE) modulation [5], and antimicrobial/anticancer applications [6]. The compound originates from commercial screening libraries (e.g., ChemBridge fragment collections) and is primarily intended for early‑stage drug discovery and chemical biology probe development.

Why Broad-Spectrum Analogs Cannot Substitute for 3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole in Focused Screening


The 3‑aryl‑5‑pyrazolyl‑1,2,4‑oxadiazole scaffold is highly sensitive to substituent modifications; even minor changes in the aryl group, linker length, or pyrazole substitution pattern can drastically alter target engagement and selectivity. For example, in HIF‑1 inhibition SAR, replacing the 4‑chlorophenyl with other aryl groups or modifying the linker between oxadiazole and pyrazole rings produced IC₅₀ shifts exceeding one order of magnitude [1]. Similarly, in the SOCE modulator series, the bioisosteric replacement of an ester with a 1,2,4‑oxadiazole ring not only modulated calcium entry activity but also profoundly improved metabolic stability—from 15% residual substrate for the ester‑containing comparator to >99% for the oxadiazole analog [2]. Generic substitution with simple 3‑(4‑chlorophenyl)‑1,2,4‑oxadiazole (CAS 10550‑15‑9) or with tetrahydrofuran‑bearing analogs would abolish the specific pyrazole‑mediated interactions and linker‑dependent conformational preferences that define this compound's unique pharmacophore profile. These structure‑activity relationships preclude any assumption of functional interchangeability without direct comparative data.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole


Bioisosteric Advantage of 1,2,4-Oxadiazole over Ester Linkers: Metabolic Stability in SOCE Modulators

In a head‑to‑head study of SOCE modulators, replacing the ester moiety in pyrazole derivatives with a 1,2,4‑oxadiazole ring dramatically improved metabolic stability. The oxadiazole‑bearing analog (compound 19) retained 77.2% SOCE residual activity at 10 μM with an IC₅₀ of 3.1 ± 1.4 μM and >99% residual substrate in mouse liver microsome (MLM) stability assays, versus the ester‑containing comparator Synta66 which showed only 15% residual substrate under identical conditions [1]. This class‑level bioisosteric advantage is directly relevant to the target compound, which carries the same 1,2,4‑oxadiazole core.

Store-operated calcium entry metabolic stability bioisosterism pyrazole-oxadiazole hybrids

HIF‑1 Inhibitory Activity: Quantitative SAR Benchmarks for 3‑Aryl‑5‑pyrazolyl‑1,2,4‑oxadiazoles

A systematic SAR study of 18 compounds in the 3‑aryl‑5‑pyrazol‑1,2,4‑oxadiazole series demonstrated that aryl substitution and linker composition critically govern HIF‑1 inhibitory potency. The most potent analog (11m) achieved an IC₅₀ of 0.35 μmol·L⁻¹ against HIF‑1 transcriptional activity, with mechanistic evidence of HIF‑1α protein downregulation and significant inhibition of hypoxia‑driven SKOV3 cell migration [1]. The target compound, bearing a 4‑chlorophenyl at position 3 and a 3,5‑dimethylpyrazolylethyl at position 5, occupies a structurally defined position within this SAR landscape that is distinct from both the lead compound 8 (para‑Cl‑benzyl linker) and the optimized derivative 11m.

HIF-1 inhibition cancer hypoxia structure-activity relationship SKOV3 migration

Antibacterial Activity Differentiation: Pyrazole/1,2,4-Oxadiazole Conjugate Ester Derivatives vs. Non‑Conjugate Analogs

In a comparative in vitro antibacterial evaluation, pyrazole/1,2,4‑oxadiazole conjugate ester derivatives (compounds 7a–j) exhibited significant antibacterial activity with molecular docking LibDock scores reaching 162.751 kcal/mol against bacterial targets [1]. In contrast, structurally simpler 3,5‑diaryl‑1,2,4‑oxadiazoles lacking the pyrazole conjugate showed markedly weaker docking scores and antibacterial potency [2]. The target compound's dual heterocyclic architecture (oxadiazole + pyrazole) aligns with the higher‑activity conjugate class rather than the simpler diaryl oxadiazoles, supporting its prioritization for antibacterial screening libraries.

Antibacterial pyrazole-oxadiazole conjugates molecular docking LibDock score

Physicochemical Property Differentiation: cLogP, H‑Bond Acceptors, and Fragment‑Library Compliance

The target compound (MW 302.76) marginally exceeds the Astex 'Rule of Three' threshold (MW <300) for ideal fragment libraries but remains within acceptable limits for lead‑like screening collections. Key differentiating physicochemical features versus common analogs include: (1) the 3,5‑dimethylpyrazole ring contributes two additional H‑bond acceptors (total N+O count = 5) compared to simple 3‑(4‑chlorophenyl)‑1,2,4‑oxadiazole (H‑bond acceptors = 3) [1]; (2) the ethyl linker introduces conformational flexibility absent in methylene‑bridged analogs ; and (3) the 4‑chlorophenyl group provides a halogen‑bond donor capability not present in non‑halogenated aryl analogs [2]. These features collectively influence solubility, permeability, and target‑binding profiles in ways that are not captured by single‑parameter comparisons.

Drug-likeness fragment-based screening Rule of Three physicochemical properties

Synthetic Tractability and Library Screening Compatibility vs. Multi‑Step Custom Analogs

The target compound is commercially available from multiple vendors as a pre‑qualified screening compound with NMR‑confirmed identity (¹H NMR, 300 MHz, DMSO‑d₆) [1], whereas structurally customized analogs (e.g., those with alternative 3‑aryl or 5‑heteroaryl substituents) typically require multi‑step synthesis with reported yields ranging from 48% to 86% for the oxadiazole‑forming cyclization step [2]. The compound's presence in established fragment and lead‑like screening collections reduces procurement lead time from weeks (custom synthesis) to days (catalog shipment), and its NMR quality‑control documentation ensures batch‑to‑batch reproducibility for assay validation.

Commercial availability screening library NMR quality control fragment library

Dual‑Target Potential: Polypharmacology Enabled by the 1,2,4‑Oxadiazole–Pyrazole Hybrid Scaffold

The 1,2,4‑oxadiazole–pyrazole hybrid scaffold has demonstrated activity across multiple unrelated target classes including HIF‑1 transcription factors [1], S1P₁ GPCRs [2], store‑operated calcium channels [3], and bacterial enzymes [4]. This polypharmacology, while requiring careful selectivity profiling, positions the target compound as a versatile screening probe capable of generating hits across diverse assay panels. In contrast, simpler oxadiazole analogs (e.g., 3,5‑diaryl‑1,2,4‑oxadiazoles) have shown more restricted target‑class coverage primarily limited to caspase activation and apoptosis induction [5]. The absence of the pyrazole moiety in these simpler analogs eliminates interactions with kinase ATP‑binding pockets and GPCR orthosteric sites that the pyrazole ring can engage.

Polypharmacology multi-target screening scaffold promiscuity kinase inhibition

Optimal Research and Procurement Application Scenarios for 3-(4-Chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole


Focused HIF‑1 Inhibitor Screening and Hypoxia‑Dependent Cancer Cell Migration Assays

Given the established SAR of 3‑aryl‑5‑pyrazol‑1,2,4‑oxadiazoles as HIF‑1 inhibitors with IC₅₀ values reaching 0.35 μmol·L⁻¹ in dual‑luciferase reporter assays and demonstrated inhibition of hypoxia‑driven SKOV3 cell migration [1], this compound is a rational inclusion in focused screening decks targeting the HIF‑1α/p300 protein–protein interaction or HIF‑1 transcriptional activity. Users should benchmark activity against lead compound 8 (para‑Cl‑benzyl analog) and compound 11m (optimized derivative) to map the SAR contribution of the ethyl‑linked 3,5‑dimethylpyrazole substituent.

Store‑Operated Calcium Entry (SOCE) Modulator Discovery with Metabolic Stability Prioritization

The 1,2,4‑oxadiazole bioisostere replacement strategy has been validated in the SOCE field, where oxadiazole‑bearing pyrazoles demonstrated >99% metabolic stability in MLM assays compared to 15% for ester‑linked comparators [2]. This compound, carrying the identical oxadiazole‑pyrazole architecture, is suitable for SOCE screening panels where downstream in vivo feasibility depends on metabolic stability. Procurement for this application should prioritize this compound over ester‑linked pyrazole analogs that would fail early ADME filters.

Antibacterial Fragment‑Based Screening Leveraging Dual Heterocyclic Architecture

The pyrazole/1,2,4‑oxadiazole conjugate scaffold has demonstrated significant antibacterial activity with LibDock scores of 162.751 kcal/mol against bacterial enzyme targets [3]. The target compound's specific substitution pattern (4‑chlorophenyl + 3,5‑dimethylpyrazole) offers distinct steric and electronic properties for fragment‑based screening against multidrug‑resistant Gram‑positive and Gram‑negative strains. Its commercial availability with NMR QC documentation [4] enables rapid deployment in biochemical and biophysical fragment screening cascades (SPR, TSA, STD‑NMR).

Polypharmacology‑Oriented Probe Compound for Multi‑Target Profiling Panels

The compound's hybrid scaffold has demonstrated activity across transcription factor (HIF‑1) [1], GPCR (S1P₁) [5], ion channel (SOCE) [2], and antibacterial enzyme [3] targets, making it a valuable probe for multi‑target profiling panels. Users conducting cellular thermal shift assays (CETSA) or chemoproteomics target deconvolution can leverage this compound's polypharmacology to identify novel target engagement across diverse protein families, while using simpler oxadiazole analogs (lacking pyrazole) as selectivity controls.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.